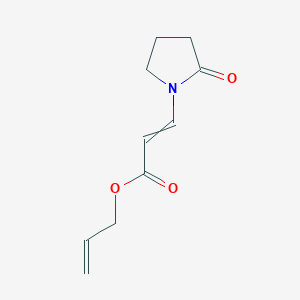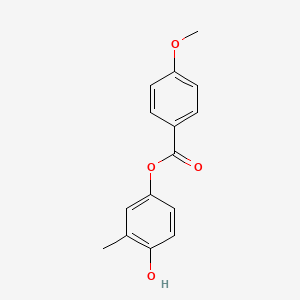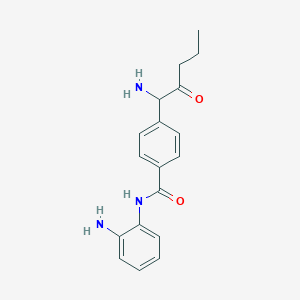![molecular formula C33H39Cl2N3 B12544567 1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride CAS No. 830356-27-9](/img/structure/B12544567.png)
1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities
準備方法
The synthesis of 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves multiple steps, starting with the functionalization of carbazole. The synthetic route often includes:
N-Alkylation of Carbazole: This step involves the reaction of carbazole with an alkyl halide to introduce the decyl chain.
Coupling with Bipyridine: The alkylated carbazole is then coupled with a bipyridine derivative under specific conditions, such as Suzuki coupling reactions, to form the desired bipyridinium structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: The compound is explored for use in photovoltaic devices, where it can enhance the efficiency of solar cells.
Electrochemical Applications: The compound is also used in electrochemical devices such as batteries and supercapacitors.
作用機序
The mechanism of action of 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its ability to transport holes efficiently. The carbazole moiety provides excellent hole-transporting capabilities, while the bipyridinium structure facilitates charge separation and transport. This combination makes it highly effective in devices that require efficient charge transport, such as OLEDs and photovoltaic cells .
類似化合物との比較
Similar compounds to 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride include:
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Known for its use in OLEDs as a host material.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Used as a photoredox catalyst in various organic transformations.
Poly(2,7-carbazole): Exhibits extended conjugation length and is used in optoelectronic applications.
The uniqueness of 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific combination of carbazole and bipyridinium structures, which provide a balance of stability, charge transport, and functional versatility .
特性
CAS番号 |
830356-27-9 |
|---|---|
分子式 |
C33H39Cl2N3 |
分子量 |
548.6 g/mol |
IUPAC名 |
9-[10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl]carbazole;dichloride |
InChI |
InChI=1S/C33H39N3.2ClH/c1-34-24-18-28(19-25-34)29-20-26-35(27-21-29)22-12-6-4-2-3-5-7-13-23-36-32-16-10-8-14-30(32)31-15-9-11-17-33(31)36;;/h8-11,14-21,24-27H,2-7,12-13,22-23H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
DOTUZBKMKRQKOA-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCN3C4=CC=CC=C4C5=CC=CC=C53.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



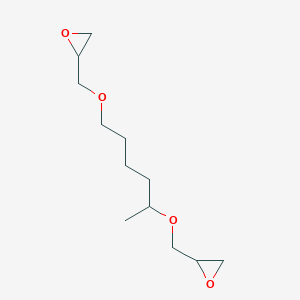
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
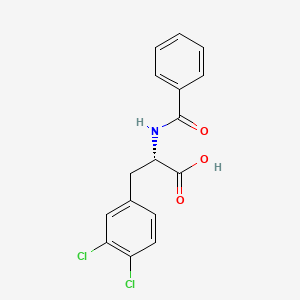
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)

![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

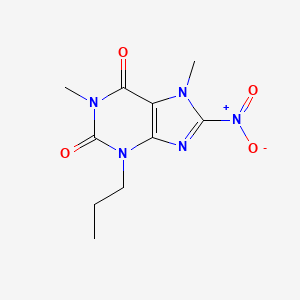
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
